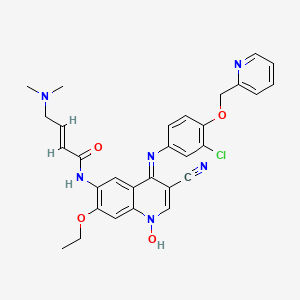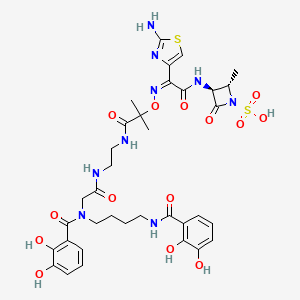
Antibacterial agent 63
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 63 is a synthetic compound designed to combat bacterial infections. It belongs to a class of antibacterial agents that target specific bacterial processes, making it effective against a broad spectrum of bacterial pathogens. The development of this compound is part of ongoing efforts to address the growing issue of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 63 involves multiple steps, starting with the preparation of the core structure. This typically includes the formation of a heterocyclic ring, which is a common feature in many antibacterial agents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods are optimized for efficiency and yield, often involving automated systems to monitor and control reaction parameters. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and potency.
化学反応の分析
Types of Reactions: Antibacterial Agent 63 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
Antibacterial Agent 63 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of Antibacterial Agent 63 involves targeting specific bacterial processes. It binds to bacterial enzymes involved in cell wall synthesis, thereby inhibiting their function and leading to cell lysis. The compound also interferes with protein synthesis by binding to bacterial ribosomes, preventing the translation of essential proteins. These dual mechanisms make it highly effective against a broad range of bacterial pathogens.
類似化合物との比較
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Cephalosporins: Similar mechanism of action but with variations in chemical structure.
Tetracyclines: Inhibit protein synthesis but bind to different sites on the bacterial ribosome.
Uniqueness: Antibacterial Agent 63 is unique in its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This makes it particularly effective against bacteria that have developed resistance to other antibiotics. Additionally, its synthetic route allows for modifications to enhance its efficacy and reduce potential side effects.
特性
分子式 |
C35H43N9O14S2 |
|---|---|
分子量 |
877.9 g/mol |
IUPAC名 |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-[[2-[(2,3-dihydroxybenzoyl)-[4-[(2,3-dihydroxybenzoyl)amino]butyl]amino]acetyl]amino]ethylamino]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C35H43N9O14S2/c1-18-25(32(53)44(18)60(55,56)57)41-30(51)26(21-17-59-34(36)40-21)42-58-35(2,3)33(54)39-14-13-37-24(47)16-43(31(52)20-9-7-11-23(46)28(20)49)15-5-4-12-38-29(50)19-8-6-10-22(45)27(19)48/h6-11,17-18,25,45-46,48-49H,4-5,12-16H2,1-3H3,(H2,36,40)(H,37,47)(H,38,50)(H,39,54)(H,41,51)(H,55,56,57)/b42-26-/t18-,25-/m0/s1 |
InChIキー |
PYTPQSVERNRQFV-VBSLVJBFSA-N |
異性体SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)/C4=CSC(=N4)N |
正規SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)C4=CSC(=N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


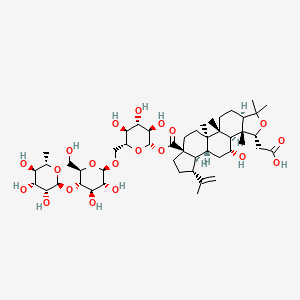
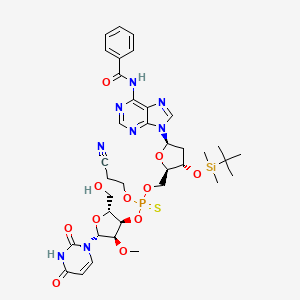
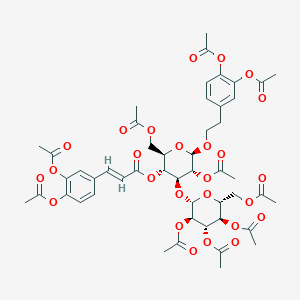
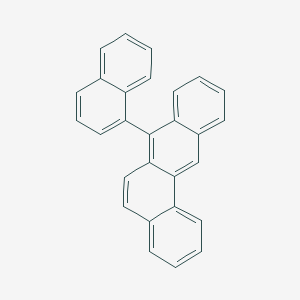
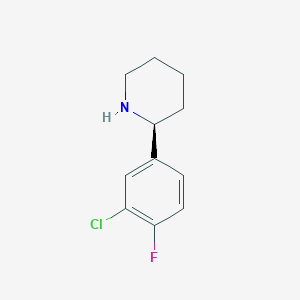

![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)

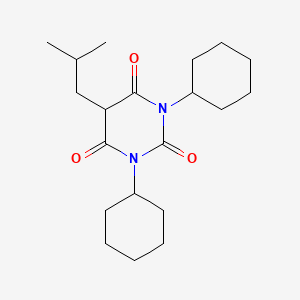
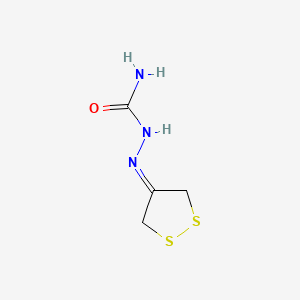

![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
